![molecular formula C28H39NO4 B606850 2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid CAS No. 1256341-22-6](/img/structure/B606850.png)
2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid
Vue d'ensemble
Description
2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid is a compound with the molecular formula C28H39NO4 . It has a molecular weight of 453.61 . It is also known as CX08005, a protein tyrosine phosphatase 1B inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a long chain of carbon atoms attached to a phenyl group, which is further attached to a carbamoyl group and a benzoic acid group .Applications De Recherche Scientifique
Wastewater Treatment
2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid and similar carbamoyl benzoic acids have applications in wastewater treatment. They are effective in the coagulation-flocculation processes, particularly for removing hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from metal plating wastewater. The compounds show a specific affinity toward these metallic ions, influenced by the amide substituent, which aids in the separation process. Their effectiveness in binding metallic ions and potential in water purification processes highlight their importance in environmental engineering and industrial applications (Martinez-Quiroz et al., 2017).
Drug Discovery
In the field of drug discovery, compounds related to this compound have been explored for their therapeutic potential. The design of molecules with tailored biological activity often involves the use of natural-product-derived fragments, including carbamoyl benzoic acids. These substances have shown promise in the modulation of therapeutically relevant proteins, which is crucial for developing new medications (Lanz & Riedl, 2014).
Food Industry
Benzoic acid derivatives, including this compound, are also relevant in the food industry. They are commonly used as preservatives due to their antibacterial and antifungal properties. These compounds are found naturally in plant and animal tissues and are also synthesized by microorganisms. Their widespread use in food, cosmetics, and pharmaceutical products makes them a significant area of study in food science and toxicology (del Olmo et al., 2017).
Mass Spectrometry
In mass spectrometry, certain benzoic acid derivatives are used as matrices in matrix-assisted laser desorption/ionization (MALDI) techniques. These substances, including related compounds of this compound, enhance the detection and analysis of peptides, proteins, and other biological molecules. They have been found to provide sensitivity and resolution advantages over traditional matrices, making them valuable in analytical chemistry and biochemistry (Juhasz et al., 1993).
Synthetic Chemistry
This compound and its derivatives find applications in synthetic chemistry. They are used in reactions such as esterification and benzoxazole formation, often acting as reagents or intermediates. Their role in these processes contributes to the synthesis of various organic compounds, highlighting their importance in organic synthesis and chemical engineering (Shiina & Nakata, 2007).
Mécanisme D'action
Target of Action
The primary target of 2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid, also known as CX08005, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
CX08005 acts as a competitive inhibitor of PTP1B . It binds to the catalytic P-loop of the enzyme, thereby preventing the enzyme from performing its function . This inhibition can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.
Propriétés
IUPAC Name |
2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDXTWDPRNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




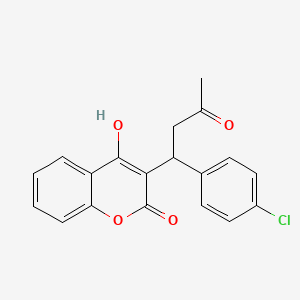
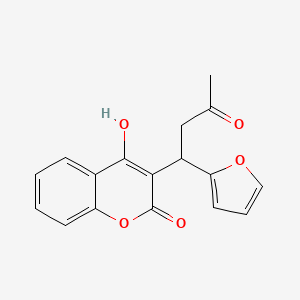
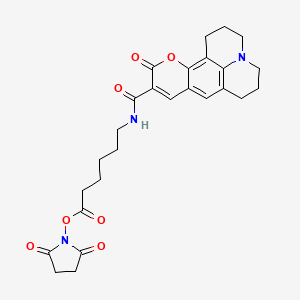
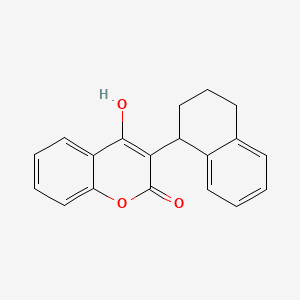
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
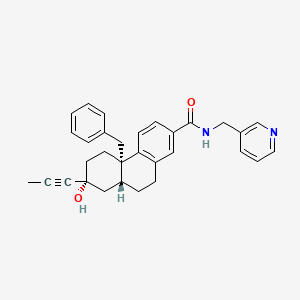


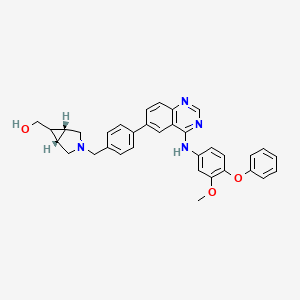
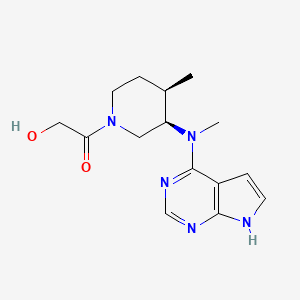
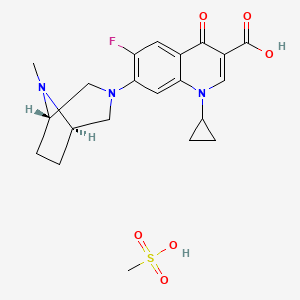

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)